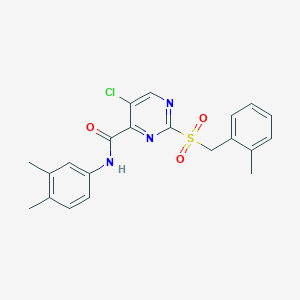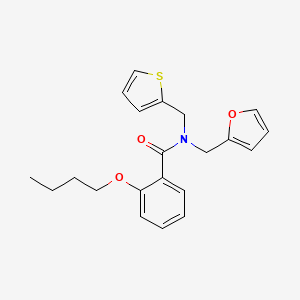![molecular formula C18H17N3O4 B11378427 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide](/img/structure/B11378427.png)
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,4-ジメトキシフェニル)-1,2,5-オキサジアゾール-3-イル]-2-フェニルアセトアミドは、オキサジアゾール類に属する有機化合物です。この化合物は、2つの窒素原子と1つの酸素原子を含む5員環のヘテロ環である1,2,5-オキサジアゾール環の存在によって特徴付けられます。
2. 製法
N-[4-(3,4-ジメトキシフェニル)-1,2,5-オキサジアゾール-3-イル]-2-フェニルアセトアミドの合成は、通常、複数段階のプロセスを伴います。一般的な合成経路には、以下のステップが含まれます。
1,2,5-オキサジアゾール環の形成: これは、ヒドラジドやニトリルなどの適切な前駆体を、酸性または塩基性条件下で環化させることで実現できます。
ジメトキシフェニル基の結合:
フェニルアセトアミド部分の形成: これは、中間体をトリエチルアミンなどの塩基の存在下でフェニルアセチルクロリドと反応させることで達成できます。
工業的な製造方法では、収率と純度を最大化するために、温度、圧力、溶媒の選択などの反応条件の最適化が含まれる場合があります。
3. 化学反応の分析
N-[4-(3,4-ジメトキシフェニル)-1,2,5-オキサジアゾール-3-イル]-2-フェニルアセトアミドは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化させることができ、対応する酸化物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができ、還元された誘導体を生成します。
置換: この化合物は、置換基と反応条件の性質に応じて、求核置換反応または求電子置換反応に関与することができます。
これらの反応で使用される一般的な試薬や条件には、酸、塩基、ジクロロメタンやエタノールなどの溶媒、パラジウムや白金などの触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の反応経路と条件によって異なります。
4. 科学研究における用途
N-[4-(3,4-ジメトキシフェニル)-1,2,5-オキサジアゾール-3-イル]-2-フェニルアセトアミドは、次のような幅広い科学研究用途があります。
化学: この化合物は、より複雑な分子や材料の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用、抗がん作用、抗炎症作用などの潜在的な生物活性について研究されています。
医学: 医薬品開発やデリバリーなど、潜在的な治療用途について調査されています。
工業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。
準備方法
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Attachment of the dimethoxyphenyl group:
Formation of the phenylacetamide moiety: This can be accomplished by reacting the intermediate compound with phenylacetyl chloride in the presence of a base, such as triethylamine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
科学的研究の応用
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
N-[4-(3,4-ジメトキシフェニル)-1,2,5-オキサジアゾール-3-イル]-2-フェニルアセトアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素、受容体、または他のタンパク質に結合して、それらの活性を調節することで効果を発揮する可能性があります。例えば、疾患プロセスに関与する特定の酵素の活性を阻害することで、治療上の利点を提供する可能性があります。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
6. 類似の化合物との比較
N-[4-(3,4-ジメトキシフェニル)-1,2,5-オキサジアゾール-3-イル]-2-フェニルアセトアミドは、次のような他の類似化合物と比較できます。
3,4-ジメトキシフェニルエチルアミン: この化合物は、主要なヒト神経伝達物質であるドーパミンと類似しており、モノアミン酸化酵素阻害剤としてある程度の活性を示します.
N-(2,4-ジメトキシフェニル)-3-(3,4-ジメトキシフェニル)アクリルアミド:
N-[4-(3,4-ジメトキシフェニル)-1,2,5-オキサジアゾール-3-イル]-2-フェニルアセトアミドの独自性は、特定の構造的特徴と、異なる化学的および生物学的特性を付与する1,2,5-オキサジアゾール環の存在にあります。
類似化合物との比較
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the major human neurotransmitter dopamine and has some activity as a monoamine oxidase inhibitor.
N-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)acrylamide:
The uniqueness of this compound lies in its specific structural features and the presence of the 1,2,5-oxadiazole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H17N3O4 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC名 |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C18H17N3O4/c1-23-14-9-8-13(11-15(14)24-2)17-18(21-25-20-17)19-16(22)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,19,21,22) |
InChIキー |
OYYODUDWEZFUDF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)CC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,9-tetramethyl-8-[2-oxo-2-(piperidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one](/img/structure/B11378348.png)
![1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-phenoxyethanone](/img/structure/B11378357.png)

![N-(Adamantan-1-YL)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B11378362.png)

![10,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B11378369.png)
![2-(4-fluorophenyl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11378377.png)

![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B11378379.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11378384.png)
![5-chloro-N-(2,4-dimethylphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11378391.png)
![6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11378395.png)
![5,7-diethyl-1',5'-dimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11378399.png)

